molecular formula C22H20N4O3S B2701398 N'-[(pyridin-4-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide CAS No. 899983-36-9

N'-[(pyridin-4-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide

Cat. No.: B2701398
CAS No.: 899983-36-9
M. Wt: 420.49
InChI Key: NYIVREJRISJZEO-UHFFFAOYSA-N
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Description

N'-[(pyridin-4-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide: is a complex organic compound that features a combination of pyridine, thiophene, and tetrahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[(pyridin-4-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.

  • Synthesis of Pyridin-4-ylmethylamine:

    • Starting from pyridine, the methylation and subsequent amination yield pyridin-4-ylmethylamine.
    • Reaction conditions: Methylation is typically carried out using methyl iodide in the presence of a base like potassium carbonate. Amination involves the use of ammonia or an amine source under reflux conditions.
  • Synthesis of 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline:

    • Thiophene-2-carboxylic acid is first converted to its acyl chloride using thionyl chloride.
    • This acyl chloride is then reacted with tetrahydroquinoline under Friedel-Crafts acylation conditions, using a Lewis acid catalyst like aluminum chloride.
  • Coupling to Form the Final Compound:

    • The final step involves the coupling of pyridin-4-ylmethylamine with 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline using oxalyl chloride to form the oxalamide linkage.
    • Reaction conditions: The coupling reaction is typically carried out in an inert solvent like dichloromethane, under cooling conditions to control the exothermic nature of the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The thiophene moiety can undergo oxidation to form sulfoxides or sulfones.
    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
  • Reduction:

    • The carbonyl groups in the compound can be reduced to alcohols.
    • Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
  • Substitution:

    • The pyridine ring can undergo electrophilic substitution reactions.
    • Common reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

  • Oxidation of thiophene leads to thiophene sulfoxide or thiophene sulfone.
  • Reduction of carbonyl groups results in the formation of corresponding alcohols.
  • Substitution on the pyridine ring can yield halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

  • The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
  • It can be used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine:

  • The presence of multiple heterocyclic rings suggests potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
  • It can be explored as a lead compound in drug discovery programs targeting various diseases.

Industry:

  • The compound’s structural features make it suitable for use in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The exact mechanism of action of N'-[(pyridin-4-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

    Thiophene Derivatives:

    Pyridine Derivatives:

    Quinoline Derivatives:

Uniqueness:

  • The combination of pyridine, thiophene, and tetrahydroquinoline in a single molecule is unique, providing a diverse range of chemical reactivity and potential biological activity.
  • This structural diversity allows for multiple modes of action and a broad spectrum of applications in various fields.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c27-20(24-14-15-7-9-23-10-8-15)21(28)25-17-5-6-18-16(13-17)3-1-11-26(18)22(29)19-4-2-12-30-19/h2,4-10,12-13H,1,3,11,14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIVREJRISJZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=NC=C3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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